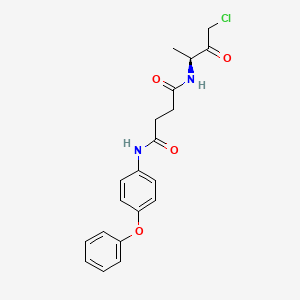

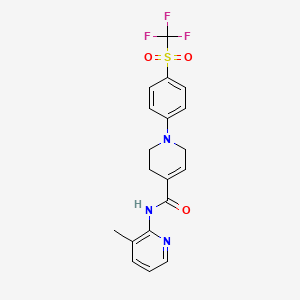

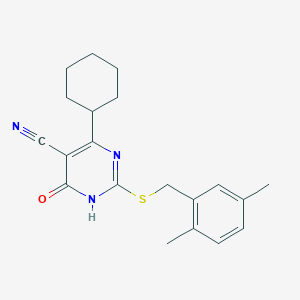

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E3 Ligase Ligand-Linker Conjugates 19 is a degron-linker. The PROTAC linker is bound lo at least one targeting ligand.

科学的研究の応用

PROTAC Synthesis

Thalidomide-O-amido-C4-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce protein degradation . PROTACs represent a significant advancement in targeted therapy, as they can selectively degrade pathological proteins.

Cancer Therapeutics

As an intermediate in the synthesis of heterobifunctional PROTAC BET degraders, Thalidomide-O-amido-C4-NH2 targets the bromodomain and extra-terminal (BET) family proteins. These proteins are epigenetic “readers” that play a crucial role in gene transcription regulation and are considered attractive therapeutic targets for cancer .

Epigenetic Research

The compound’s role in targeting BET proteins also extends to epigenetic research. By affecting the function of BET proteins, researchers can study the epigenetic mechanisms that contribute to various diseases, including cancer, and potentially discover new therapeutic approaches .

Molecular Glues

Thalidomide-O-amido-C4-NH2: can act as a molecular glue. Molecular glues are small molecules that can induce novel protein-protein interactions, leading to the ubiquitination and subsequent degradation of target proteins. This has implications for drug discovery and the development of new therapeutic agents .

Protein-Protein Interaction Studies

The compound serves as a tool for studying protein-protein interactions, particularly those involving ubiquitin ligases like cereblon. Understanding these interactions is vital for the development of drugs that can modulate these pathways .

Neurodegenerative Disease Research

Thalidomide derivatives have been studied for their potential in treating neurodegenerative diseases. While Thalidomide-O-amido-C4-NH2 specifically has not been directly linked to this application, its role in protein degradation could be relevant for the clearance of misfolded proteins associated with diseases like Alzheimer’s .

Inflammatory Disease Modulation

Thalidomide and its analogs have anti-inflammatory properties. Research into compounds like Thalidomide-O-amido-C4-NH2 could lead to new treatments for inflammatory diseases by modulating the immune response .

Drug Formulation and Solubility

The salt forms of Thalidomide-O-amido-C4-NH2 , such as the hydrochloride and TFA (trifluoroacetate) versions, have enhanced water solubility and stability, which is beneficial for drug formulation and delivery .

特性

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMVDDVEZUNCJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)